2,4-Difluorobenzylisocyanide
Overview
Description
2,4-Difluorobenzylisocyanide is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl ring and an isocyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzylisocyanide typically involves the reaction of 2,4-difluorobenzylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate carbene, which subsequently rearranges to form the isocyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of a variety of substituted benzyl derivatives.
Addition Reactions: The isocyanide group can react with electrophiles, such as aldehydes and ketones, to form imines or other addition products.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Electrophilic Addition: Reagents like aldehydes or ketones in the presence of a Lewis acid catalyst.
Cycloaddition: Dienes or alkynes in the presence of a suitable catalyst.
Major Products Formed:
Substituted Benzyl Derivatives: Products of nucleophilic substitution.
Imines and Related Compounds: Products of electrophilic addition.
Heterocyclic Compounds: Products of cycloaddition reactions.
Scientific Research Applications
2,4-Difluorobenzylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is explored for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds with antiviral or anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzylisocyanide involves its ability to act as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique reactivity makes it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
2,4-Difluorobenzylamine: Similar structure but with an amine group instead of an isocyanide.
2,4-Difluorobenzylchloride: Contains a chloride group instead of an isocyanide.
2,4-Difluorobenzaldehyde: Contains an aldehyde group instead of an isocyanide.
Uniqueness: 2,4-Difluorobenzylisocyanide is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. The isocyanide group allows for a broader range of chemical transformations, making it a versatile building block in organic synthesis. Additionally, the presence of fluorine atoms enhances the compound’s stability and reactivity, further distinguishing it from other benzyl derivatives.
Properties
IUPAC Name |
2,4-difluoro-1-(isocyanomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBUOYYVSYCIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374242 | |
Record name | 2,4-Difluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-55-3 | |
Record name | 2,4-Difluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 730964-55-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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